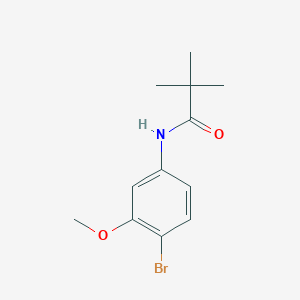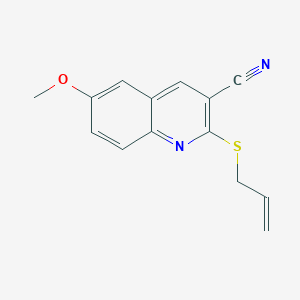![molecular formula C21H16N2O3 B259577 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMHPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMHPC is a member of the benzo[h]chromene family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been suggested that 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may exert its biological activities by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation, cancer, and viral infections. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may also modulate the expression of various genes involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to reduce the levels of reactive oxygen species and lipid peroxidation in lipopolysaccharide-stimulated macrophages. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
実験室実験の利点と制限
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for lab experiments. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have low toxicity and high stability under various conditions. However, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile also has some limitations for lab experiments. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has poor solubility in water, which may limit its use in some assays. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may interact with other compounds or proteins in complex biological systems, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. First, the exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile needs to be further investigated. Second, the potential applications of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in the treatment of various diseases, such as cancer, inflammation, and viral infections, need to be explored in more detail. Third, the pharmacokinetics and pharmacodynamics of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile need to be studied to determine its optimal dosage and administration route. Fourth, the development of new synthetic methods or analogs of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may improve its biological activities or overcome its limitations. Finally, the safety and efficacy of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile need to be evaluated in preclinical and clinical studies before its potential use in humans.
合成法
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and subsequent reduction with sodium borohydride. The yield of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
特性
製品名 |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(23)16(19)11-22/h2-10,19,24H,23H2,1H3 |
InChIキー |
UOMYUIVWFJEXAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

